molecular formula C20H21N5S B2577011 (2E)-3-amino-2-cyano-N-phenyl-3-(4-phenylpiperazin-1-yl)prop-2-enethioamide CAS No. 165824-75-9

(2E)-3-amino-2-cyano-N-phenyl-3-(4-phenylpiperazin-1-yl)prop-2-enethioamide

Cat. No.: B2577011
CAS No.: 165824-75-9
M. Wt: 363.48
InChI Key: SOJHWVMFEQUULR-VHEBQXMUSA-N
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Description

(2E)-3-amino-2-cyano-N-phenyl-3-(4-phenylpiperazin-1-yl)prop-2-enethioamide is a useful research compound. Its molecular formula is C20H21N5S and its molecular weight is 363.48. The purity is usually 95%.
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Biological Activity

The compound (2E)-3-amino-2-cyano-N-phenyl-3-(4-phenylpiperazin-1-yl)prop-2-enethioamide is a member of the thioamide class of compounds, which have gained attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C21_{21}H22_{22}N4_{4}S
  • Molecular Weight : 378.49 g/mol

This compound features a thioamide functional group, which is known to influence its biological properties significantly.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities from Related Compounds

CompoundActivityIC50 ValueReference
Compound AKinase Inhibition25 µM
Compound BAntifungal (C. albicans)1.23 µg/mL
Compound CD3 Receptor Modulation15 µM

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : Preliminary studies on similar compounds suggest good gastrointestinal absorption due to favorable lipophilicity.
  • Distribution : The ability to cross the blood-brain barrier (BBB) is essential for neurological applications; modifications in the piperazine moiety may enhance BBB penetration.
  • Metabolism and Excretion : Studies indicate that thioamides generally exhibit moderate metabolic stability, warranting further investigation into their metabolic pathways .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various targets:

Table 2: Docking Scores for Target Proteins

Protein TargetBinding Affinity (kcal/mol)
D3 Receptor-7.5
IKK Complex-8.0
CYP51-6.8

These scores indicate a potentially strong interaction with these proteins, suggesting therapeutic relevance .

Properties

IUPAC Name

(E)-3-amino-2-cyano-N-phenyl-3-(4-phenylpiperazin-1-yl)prop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5S/c21-15-18(20(26)23-16-7-3-1-4-8-16)19(22)25-13-11-24(12-14-25)17-9-5-2-6-10-17/h1-10H,11-14,22H2,(H,23,26)/b19-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJHWVMFEQUULR-VHEBQXMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=C(C#N)C(=S)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/C(=C(\C#N)/C(=S)NC3=CC=CC=C3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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